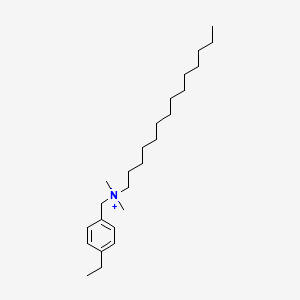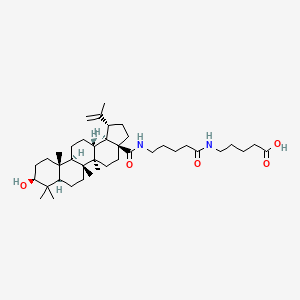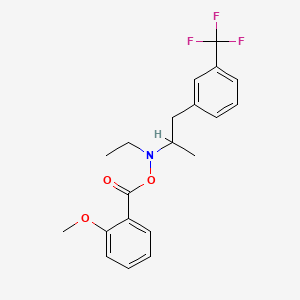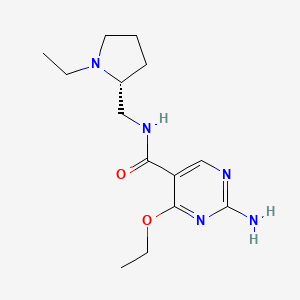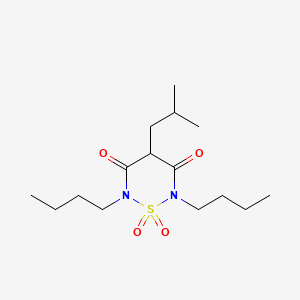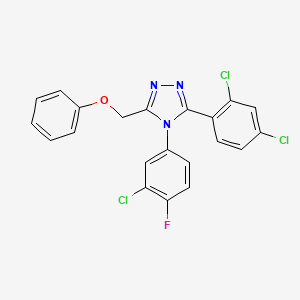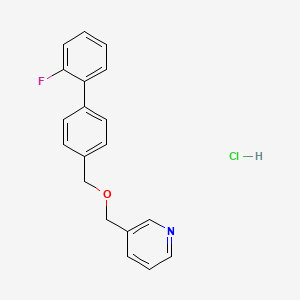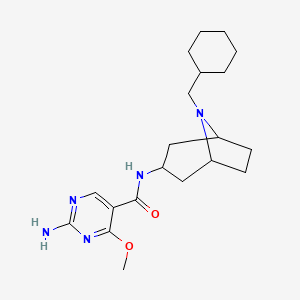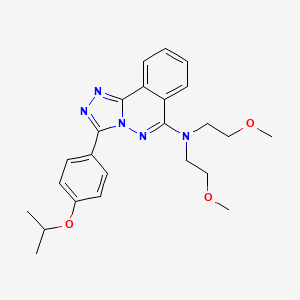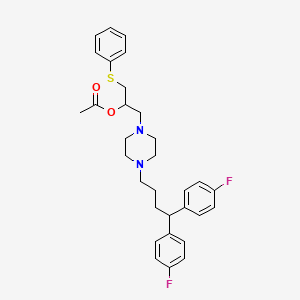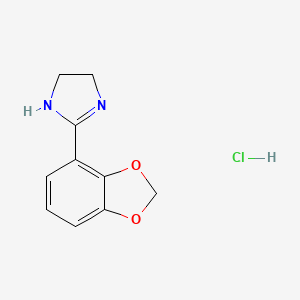![molecular formula C11H13CaCl3N2O2 B12756146 calcium;[(Z)-1-chlorobutylideneamino] N-phenylcarbamate;dichloride CAS No. 171199-29-4](/img/structure/B12756146.png)
calcium;[(Z)-1-chlorobutylideneamino] N-phenylcarbamate;dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(((Phenylamino)carbonyl)oxy)butanimidoyl chloride compd. with calcium chloride (1:1) is a complex chemical compound that has garnered interest in various scientific fields. This compound is characterized by its unique structure, which includes a phenylamino group, a carbonyl group, and a butanimidoyl chloride moiety, combined with calcium chloride in a 1:1 ratio. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(((Phenylamino)carbonyl)oxy)butanimidoyl chloride compd. with calcium chloride (1:1) typically involves a multi-step process. The initial step often includes the formation of the phenylamino group through a reaction between aniline and a suitable carbonyl compound. This is followed by the introduction of the butanimidoyl chloride moiety through a chlorination reaction. The final step involves the combination of the resulting compound with calcium chloride under controlled conditions to form the desired 1:1 complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes stringent quality control measures to monitor the reaction conditions and the purity of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is common to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(((Phenylamino)carbonyl)oxy)butanimidoyl chloride compd. with calcium chloride (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, each with unique properties.
Scientific Research Applications
N-(((Phenylamino)carbonyl)oxy)butanimidoyl chloride compd. with calcium chloride (1:1) has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(((Phenylamino)carbonyl)oxy)butanimidoyl chloride compd. with calcium chloride (1:1) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(((Phenylamino)carbonyl)oxy)butanimidoyl chloride compd. with calcium chloride (1:1) include:
- N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
- 1,3,5-triazine derivatives
- Imidazole-containing compounds
Uniqueness
What sets N-(((Phenylamino)carbonyl)oxy)butanimidoyl chloride compd. with calcium chloride (1:1) apart from similar compounds is its unique combination of functional groups and its complexation with calcium chloride. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
171199-29-4 |
|---|---|
Molecular Formula |
C11H13CaCl3N2O2 |
Molecular Weight |
351.7 g/mol |
IUPAC Name |
calcium;[(Z)-1-chlorobutylideneamino] N-phenylcarbamate;dichloride |
InChI |
InChI=1S/C11H13ClN2O2.Ca.2ClH/c1-2-6-10(12)14-16-11(15)13-9-7-4-3-5-8-9;;;/h3-5,7-8H,2,6H2,1H3,(H,13,15);;2*1H/q;+2;;/p-2/b14-10-;;; |
InChI Key |
ZVGNUGTZZNFBME-POPHLXOKSA-L |
Isomeric SMILES |
CCC/C(=N/OC(=O)NC1=CC=CC=C1)/Cl.[Cl-].[Cl-].[Ca+2] |
Canonical SMILES |
CCCC(=NOC(=O)NC1=CC=CC=C1)Cl.[Cl-].[Cl-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



